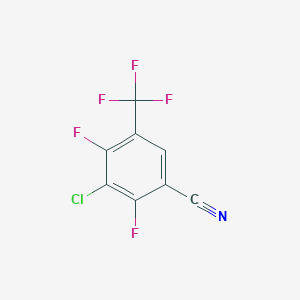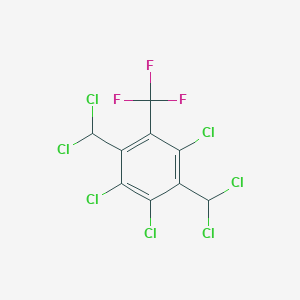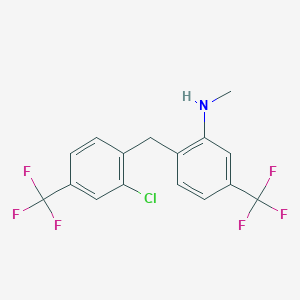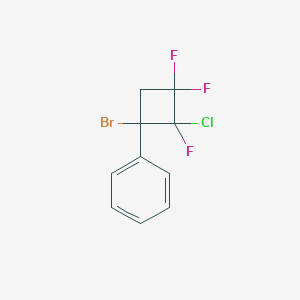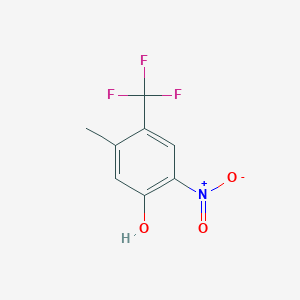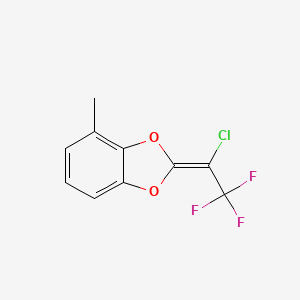
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole is a chemical compound that has garnered attention in various scientific fields due to its unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.
Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.
Addition of the Trifluoro-Chloro-Propenyl Side Chain: The final step involves the addition of the trifluoro-chloro-propenyl side chain through a halogenation reaction using trifluoroacetyl chloride and a chlorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The trifluoro-chloro-propenyl side chain is believed to play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 4-Methyl-2-(3,3,3-trifluoro-2-chloro-propen-1-yl)-1,3-benzodioxole
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the trifluoro-chloro-propenyl side chain, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
IUPAC Name |
(2Z)-2-(1-chloro-2,2,2-trifluoroethylidene)-4-methyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c1-5-3-2-4-6-7(5)16-9(15-6)8(11)10(12,13)14/h2-4H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBOBQFTQMPGRQ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=C(C(F)(F)F)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O/C(=C(\C(F)(F)F)/Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)
![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)
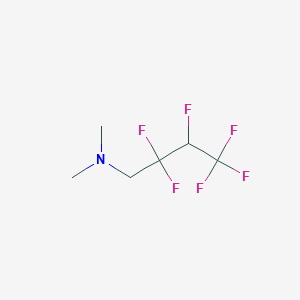
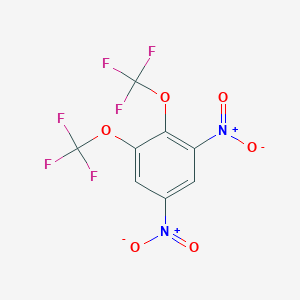
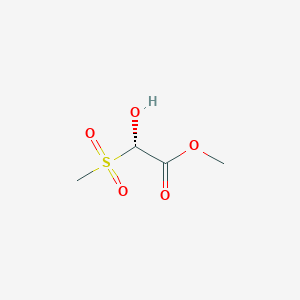
![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)
